2-Chloro-3-(trichloromethyl)pyridine

Catalog No.
S1893922
CAS No.
72648-12-5
M.F
C6H3Cl4N
M. Wt
230.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(trichloromethyl)pyridine

CAS Number

72648-12-5

Product Name

2-Chloro-3-(trichloromethyl)pyridine

IUPAC Name

2-chloro-3-(trichloromethyl)pyridine

Molecular Formula

C6H3Cl4N

Molecular Weight

230.9 g/mol

InChI

InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H

InChI Key

TZKVGCQBQQFWOV-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl

2-Chloro-3-(trichloromethyl)pyridine is a highly specialized, fully chlorinated pyridine intermediate utilized primarily in the industrial synthesis of advanced agrochemicals and pharmaceuticals. Characterized by its dual functional handles—a reactive 2-chloro group and a fully oxidized 3-trichloromethyl group—it serves as a critical branching point in complex heterocyclic manufacturing. Unlike partially chlorinated or unfunctionalized pyridines, this compound is specifically engineered to undergo controlled hydrolysis to 2-chloronicotinic acid or direct fluorination to 2-chloro-3-(trifluoromethyl)pyridine. Its procurement is largely driven by its role as an indispensable precursor for blockbuster ryanodine receptor-targeting insecticides, where strict regiochemical fidelity at the 2- and 3-positions of the pyridine ring is an absolute requirement for downstream biological activity [1].

In the procurement of pyridine intermediates, substituting 2-chloro-3-(trichloromethyl)pyridine with its more common isomer, 2-chloro-5-(trichloromethyl)pyridine, results in complete synthetic failure for target molecules requiring 2,3-disubstitution. The 5-isomer directs downstream chemistry exclusively toward 6-chloronicotinic acid or 2-chloro-5-(trifluoromethyl)pyridine, which are precursors for neonicotinoids rather than anthranilic diamides [1]. Furthermore, attempting to use upstream unchlorinated precursors like 2-chloro-3-methylpyridine requires extreme oxidative conditions (e.g., nitric and sulfuric acid at 200 °C) that cause severe reactor corrosion and toxic off-gassing [2]. Consequently, for workflows demanding the 2-chloronicotinic acid architecture, 2-chloro-3-(trichloromethyl)pyridine cannot be replaced without incurring catastrophic regiochemical errors or unacceptable infrastructure costs.

Regiochemical Fidelity in Hydrolysis to Chloronicotinic Acids

The position of the trichloromethyl group strictly dictates the final substitution pattern of the resulting nicotinic acid upon hydrolysis. When 2-chloro-3-(trichloromethyl)pyridine is subjected to acidic hydrolysis (e.g., with H2SO4), it quantitatively yields 2-chloronicotinic acid. In contrast, the isomeric 2-chloro-5-(trichloromethyl)pyridine yields 6-chloronicotinic acid under identical conditions. Because these isomers cannot be interconverted, selecting the correct regiochemical precursor is mandatory for synthesizing specific agrochemical classes (e.g., anthranilic diamides vs. neonicotinoids) [1].

Evidence DimensionDownstream hydrolysis product and agrochemical pathway
Target Compound DataYields 2-chloronicotinic acid (precursor to ryanodine receptor modulators)
Comparator Or Baseline2-Chloro-5-(trichloromethyl)pyridine yields 6-chloronicotinic acid (precursor to neonicotinoids)
Quantified Difference100% divergence in product regiochemistry
ConditionsAcidic hydrolysis (H2SO4 or H3PO4) at 80–130 °C

Procuring the exact 3-trichloromethyl isomer is the only way to access the 2-chloronicotinic acid scaffold without generating useless 6-chloro byproducts.

Elimination of Corrosive High-Temperature Oxidation Steps

Generating 2-chloronicotinic acid from upstream precursors like 2-chloro-3-methylpyridine requires harsh oxidative environments, specifically a mixture of H2SO4 and HNO3 at temperatures reaching 200 °C. This process is notorious for causing severe equipment corrosion and generating large volumes of highly toxic NOx gases. By procuring 2-chloro-3-(trichloromethyl)pyridine instead, the oxidation state of the carbon is already established. The conversion to the carboxylic acid requires only a straightforward saponification or acidic hydrolysis at ~100 °C, completely bypassing the need for aggressive nitrating mixtures and specialized corrosion-resistant metallurgy[1].

Evidence DimensionReagent harshness and reaction temperature for carboxylic acid synthesis
Target Compound DataAqueous acidic hydrolysis (H2SO4) at ~100 °C; no NOx emissions
Comparator Or Baseline2-Chloro-3-methylpyridine requires H2SO4/HNO3 oxidation at 200 °C with toxic NOx off-gassing
Quantified Difference~100 °C reduction in operating temperature and elimination of nitric acid
ConditionsIndustrial-scale conversion to 2-chloronicotinic acid

Shifting from a methylpyridine precursor to this trichloromethylated intermediate drastically reduces reactor corrosion and environmental compliance costs.

Direct Halogen Exchange for Trifluoromethylation

The trichloromethyl group in 2-chloro-3-(trichloromethyl)pyridine serves as a direct substrate for halogen exchange to produce trifluoromethylated derivatives. By reacting this intermediate with fluorinating agents such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3), it undergoes complete fluorination to yield 2-chloro-3-(trifluoromethyl)pyridine. Attempting to achieve this -CF3 functionalization from a downstream product like 2-chloronicotinic acid is synthetically unviable. Thus, the -CCl3 intermediate is the mandatory procurement choice for manufacturing 3-trifluoromethyl-substituted pyridine agrochemicals [1].

Evidence DimensionSuitability for direct trifluoromethylation
Target Compound DataUndergoes direct halogen exchange (HF/SbF3) to yield 2-chloro-3-(trifluoromethyl)pyridine
Comparator Or Baseline2-Chloronicotinic acid cannot undergo direct fluorination to a -CF3 group
Quantified DifferenceDirect 1-step conversion vs. synthetically unviable
ConditionsReaction with anhydrous HF or SbF3 under industrial fluorination conditions

For facilities producing fluorinated agrochemicals, procuring the fully chlorinated -CCl3 precursor is essential, as the carboxylic acid form cannot be directly converted to a -CF3 group.

Synthesis of Anthranilic Diamide Insecticides

As a direct precursor to 2-chloronicotinic acid, this compound is essential for synthesizing the pyrazole-pyridine carboxylic acid frameworks found in blockbuster ryanodine receptor modulators like chlorantraniliprole and cyantraniliprole [1].

Production of Trifluoromethylated Pyridine Herbicides

Utilized in industrial halogen exchange (fluorination) reactions to produce 2-chloro-3-(trifluoromethyl)pyridine, a key building block for sulfonylurea herbicides such as flazasulfuron [2].

Bypass of Corrosive Oxidation Workflows

Employed in large-scale manufacturing facilities seeking to produce 2-chloronicotinic acid via mild saponification or hydrolysis, thereby avoiding the severe reactor corrosion and toxic NOx emissions associated with oxidizing 2-chloro-3-methylpyridine[3].

XLogP3

3.4

Wikipedia

2-Chloro-3-(trichloromethyl)pyridine

Dates

Last modified: 08-16-2023

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